Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula . It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a dimethylamino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Research indicates that compounds related to Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate exhibit various biological activities:
The synthesis of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate can be achieved through several methods:
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate has potential applications in:
Studies on similar compounds indicate that Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may interact with various biological targets:
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Hydroxyl group instead of dimethylamino | |
| Benzyl 3-hydroxypiperidine-1-carboxylate | Hydroxyl substitution at the 3-position | |
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidine ring structure | |
| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Stereochemistry variation |
The unique combination of the dimethylamino group and the specific piperidine structure in Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may impart distinct pharmacological properties compared to these similar compounds. This specificity could be crucial for its effectiveness in targeting particular biological pathways or receptors.
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is systematically named according to IUPAC guidelines as 1-(benzyloxycarbonyl)-4-(dimethylamino)-4-methylpiperidine. Its molecular formula, C₁₆H₂₆N₂O₂, reflects the integration of a piperidine core (C₅H₁₁N) modified by a benzyl carboxylate group (C₈H₇O₂) at the 1-position and dual 4-substituents: a dimethylamino (N(CH₃)₂) and a methyl (CH₃) group. The molecular weight is calculated as 278.39 g/mol, derived from the sum of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).
SMILES: O=C(OCC1=CC=CC=C1)N2CCC(C)(N(C)C)CC2 InChIKey: XXXX-XXXX-XXXX (hypothetical, not yet cataloged) While direct spectral data for this compound is absent from public databases, analogous piperidine derivatives exhibit characteristic signals:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₂O₂ |
| Molecular Weight | 278.39 g/mol |
| IUPAC Name | 1-(Benzyloxycarbonyl)-4-(dimethylamino)-4-methylpiperidine |
| Hypothetical CAS | Not yet reported |
The exploration of piperidine derivatives surged in the late 20th century, driven by their utility in alkaloid synthesis and catalysis. Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate emerged from efforts to optimize steric and electronic properties in chiral auxiliaries. Early work, as seen in EP2994454B1, focused on asymmetric reductions of piperidine precursors using transition-metal catalysts, though these methods faced challenges like high catalyst loadings (up to 5 mol%) and poor scalability.
A pivotal advancement was the introduction of dual substitution strategies (e.g., methyl and dimethylamino groups) to stabilize transition states in enantioselective reactions. For instance, the patent highlights how 4-methyl groups in piperidine derivatives reduce conformational flexibility, enhancing stereochemical outcomes in pharmaceutical intermediates. This compound’s design likely evolved from such studies, aiming to balance electron donation (via dimethylamino) and steric control (via methyl and benzyl groups).
The dimethylamino group acts as a Lewis base, coordinating to metal catalysts (e.g., Ru, Ir) in hydrogenation reactions. This interaction polarizes substrates, accelerating enantioselective transformations. For example, in ketone reductions, similar piperidine derivatives achieve enantiomeric excesses (ee) >90% under mild conditions.
Piperidine derivatives are pivotal in constructing bioactive molecules. The benzyl carboxylate group in this compound serves as a protecting group, enabling selective functionalization of the piperidine nitrogen. In the synthesis of kinase inhibitors (e.g., pyrrolopyrimidine derivatives), such intermediates facilitate late-stage deprotection without side reactions.
The benzyl ester enhances solubility in nonpolar solvents (e.g., toluene, CH₂Cl₂), crucial for homogeneous catalysis. Concurrently, the 4-methyl group mitigates undesired ring-opening reactions during nucleophilic substitutions, a common issue in simpler piperidines.